

Terbufos and its Degradates: A Toxicological and Ecotoxicological Deep Dive

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Terbufos**

Cat. No.: **B1683085**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile and ecotoxicological impact of the organophosphate insecticide **terbufos** and its principal degradates, **terbufos** sulfoxide and **terbufos** sulfone. The information presented is intended to serve as a critical resource for professionals in research, science, and drug development, offering detailed data and experimental context.

Executive Summary

Terbufos is a systemic insecticide and nematicide with high acute toxicity.[1][2][3] Its mode of action, typical of organophosphates, involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function, leading to cholinergic crisis.[4][5] **Terbufos** is metabolized in organisms and the environment to more persistent and similarly toxic compounds, primarily **terbufos** sulfoxide and **terbufos** sulfone.[4][6][7] This guide summarizes the extensive toxicological data on **terbufos** and these degradates, covering acute, subchronic, and chronic effects, as well as carcinogenicity, genotoxicity, reproductive, and developmental toxicity. Furthermore, it details the significant ecotoxicological risks posed to non-target organisms, including aquatic life, birds, and mammals.[1][7][8]

Toxicological Profile

The toxicity of **terbufos** has been evaluated across various species and exposure routes. It is classified as a highly toxic compound.

Acute Toxicity

Terbufos exhibits high acute toxicity via oral, dermal, and inhalation routes.[\[2\]](#) Symptoms of acute exposure are characteristic of cholinergic syndrome and include salivation, tremors, convulsions, and respiratory distress.[\[9\]](#)[\[10\]](#)

Table 1: Acute Toxicity of **Terbufos**

Species	Route	LD50/LC50 Value	Reference
Rat (male)	Oral	1.6 - 1.74 mg/kg	[1] [2]
Rat (female)	Oral	1.3 - 1.57 mg/kg	[1] [2]
Mouse (male)	Oral	3.5 mg/kg	[2]
Mouse (female)	Oral	9.2 mg/kg	[2]
Dog	Oral	4.5 - 6.3 mg/kg	[2]
Rabbit	Dermal	1.1 mg/kg	[2]
Rat	Inhalation (4-hr)	0.0012 - 0.0061 mg/L	[11]

Subchronic and Chronic Toxicity

Repeated exposure to **terbufos** at lower doses primarily affects the nervous system through cholinesterase inhibition.[\[2\]](#)[\[12\]](#) Long-term studies have established No-Observed-Adverse-Effect Levels (NOAELs) based on this endpoint.

Table 2: Subchronic and Chronic Toxicity of **Terbufos**

Species	Duration	NOAEL	Key Effects Observed at Higher Doses	Reference
Rat	90 days (dietary)	0.02 mg/kg/day	Cholinesterase inhibition	[2]
Rat	1 year (dietary)	0.025 mg/kg/day	Cholinesterase inhibition	[2]
Dog	1 year (dietary)	0.015 mg/kg/day	Cholinesterase inhibition	[3]

Carcinogenicity and Genotoxicity

Terbufos has not been found to be carcinogenic in long-term studies with rats and mice.[\[1\]](#)[\[13\]](#) Multiple in vitro and in vivo tests have shown that **terbufos** is not mutagenic.[\[2\]](#)

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity have shown that **terbufos** does not cause birth defects.[\[2\]](#) However, at doses toxic to the mother, effects such as reduced fetal body weight and increased resorptions have been observed.[\[14\]](#)

Table 3: Reproductive and Developmental Toxicity of **Terbufos**

Species	Study Type	NOAEL (Maternal Toxicity)	NOAEL (Developme ntal Toxicity)	Key Findings	Reference
Rat	Developmental	>0.2 mg/kg/day	0.1 mg/kg/day	No teratogenic effects	[14]
Rabbit	Developmental	0.1 mg/kg/day	0.25 mg/kg/day	Reduced fetal body weight at maternally toxic doses	[14]
Rat	2-Generation Reproduction	1 ppm (0.07 mg/kg/day)	1 ppm (0.08-0.09 mg/kg/day)	Decreased pregnancy rate and male fertility at higher doses	[15]

Neurotoxicity

The primary neurotoxic effect of **terbufos** is the inhibition of acetylcholinesterase.[\[4\]](#)[\[5\]](#) Studies have not shown evidence of delayed neurotoxicity.[\[16\]](#)

Toxicity of Degradates

Terbufos is oxidized in the environment and in organisms to **terbufos** sulfoxide and **terbufos** sulfone. These degradates are also potent cholinesterase inhibitors and exhibit significant toxicity.[\[4\]](#)[\[17\]](#)

Table 4: Acute Toxicity of **Terbufos** Degradates in Female Mice (Oral LD50)

Compound	LD50 (mg/kg)	Reference
Terbufos Sulfoxide	3.4	[2]
Terbufos Sulfone	14	[2]
Terbufoxon Sulfoxide	1.1	[2]
Terbufoxon Sulfone	3.4	[2]

Ecotoxicology

Terbufos and its degradates pose a significant risk to non-target terrestrial and aquatic organisms due to their high toxicity.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Aquatic Ecotoxicity

Terbufos is extremely toxic to fish and aquatic invertebrates.[\[1\]](#) Its degradates, **terbufos** sulfoxide and sulfone, are more mobile and persistent in soil and can leach into aquatic environments.[\[6\]](#)[\[7\]](#)

Table 5: Aquatic Ecotoxicity of **Terbufos**

Species	Test Duration	LC50/EC50 Value	Reference
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96-hour	0.0013 - 0.008 mg/L	[1]
Bluegill Sunfish (<i>Lepomis macrochirus</i>)	96-hour	0.0017 - 0.0024 mg/L	[1]
Fathead Minnow (<i>Pimephales promelas</i>)	96-hour	0.390 mg/L	[1]
Daphnia magna (water flea)	48-hour	0.00031 mg/L	[1] [7]
Gammarus <i>pseudolimnaeus</i> (amphipod)	48-hour	0.0002 mg/L	[7]

The oxidative metabolites, **terbufos** sulfoxide and **terbufos** sulfone, are also highly toxic to aquatic invertebrates, with 96-hour EC50 values for Ceriodaphnia cf dubia of 0.36 µg/L and 0.19 µg/L, respectively.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Terrestrial Ecotoxicity

Terbufos is highly toxic to birds and mammals.[\[1\]](#)[\[7\]](#)

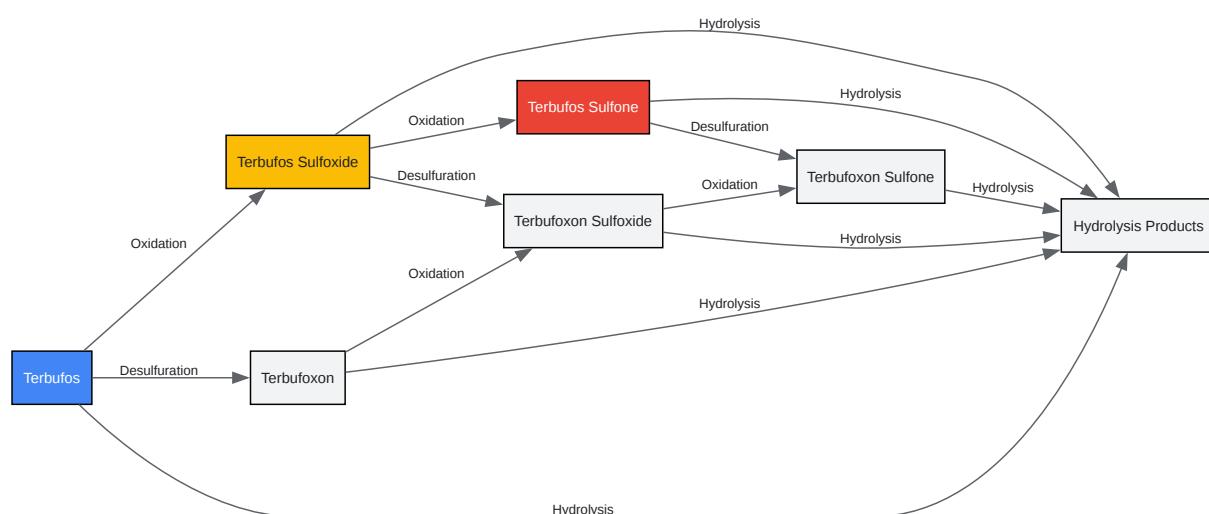
Table 6: Terrestrial Ecotoxicity of **Terbufos**

Species	Test Type	LD50/LC50 Value	Reference
Bobwhite Quail (<i>Colinus virginianus</i>)	Acute Oral LD50	28.6 mg/kg	[1]
Bobwhite Quail (<i>Colinus virginianus</i>)	5-day Dietary LC50	143 - 157 ppm	[1]
Honey Bee (<i>Apis mellifera</i>)	Acute Contact LD50	4.09 µ g/bee	[15]

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological studies are extensive. The following provides a general overview of the methodologies typically employed in accordance with international guidelines (e.g., OECD, US EPA).

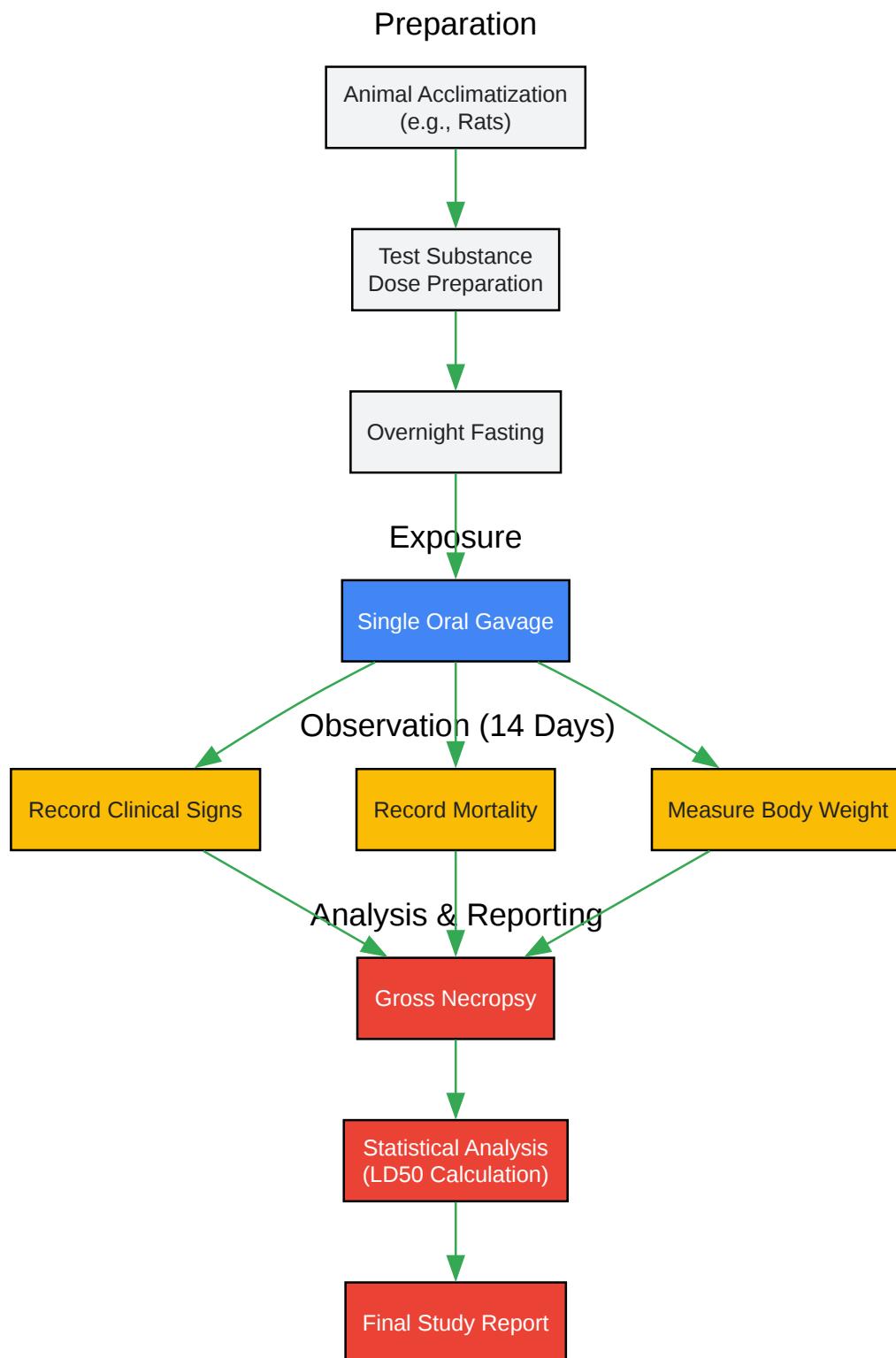
Mammalian Toxicity Testing


- Acute Oral Toxicity (e.g., OECD TG 423): Typically conducted in rats. Animals are fasted prior to administration of a single oral dose of **terbufos** via gavage.[\[19\]](#) Observations for clinical signs of toxicity and mortality are made for up to 14 days.[\[19\]](#) The LD50 is calculated from the mortality data.
- Chronic Toxicity/Carcinogenicity (e.g., OECD TG 452, 453): Long-term studies (e.g., 2 years in rats, 18 months in mice) where **terbufos** is administered in the diet.[\[16\]](#)[\[20\]](#) Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of tissues to identify target organs and neoplastic changes.[\[21\]](#)
- Developmental Toxicity (e.g., OECD TG 414): Pregnant animals (typically rats and rabbits) are dosed with **terbufos** during the period of organogenesis.[\[9\]](#)[\[18\]](#) Dams are observed for signs of toxicity, and fetuses are examined for external, visceral, and skeletal abnormalities.[\[9\]](#)

Ecotoxicity Testing

- Fish Acute Toxicity Test (e.g., OECD TG 203): Fish (e.g., rainbow trout) are exposed to a range of **terbufos** concentrations in a static or semi-static system for 96 hours.[22][23] Mortality is recorded at 24, 48, 72, and 96 hours to determine the LC50.[23]
- Daphnia sp. Acute Immobilisation Test (e.g., OECD TG 202): Daphnia magna are exposed to various concentrations of **terbufos** for 48 hours.[24][25] The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[24]

Visualizations


Metabolic Pathway of Terbufos

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **terbufos**.

Experimental Workflow for an Acute Oral Toxicity Study

[Click to download full resolution via product page](#)

Caption: Workflow for an acute oral toxicity study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fao.org [fao.org]
- 2. EXTOXNET PIP - TERBUFOS [extoxnet.orst.edu]
- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 4. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 5. csuohio.edu [csuohio.edu]
- 6. researchgate.net [researchgate.net]
- 7. Biological test method: acute lethality test using rainbow trout - Canada.ca [canada.ca]
- 8. apps.who.int [apps.who.int]
- 9. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Boîte à outils pour l'homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. pic.int [pic.int]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Occupational Exposure to Terbufos and the Incidence of Cancer in the Agricultural Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 18. Rat and rabbit oral developmental toxicology studies with two perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 21. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 22. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 23. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. Biological test method: acute lethality test using daphnia species - Canada.ca [canada.ca]
- To cite this document: BenchChem. [Terbufos and its Degradates: A Toxicological and Ecotoxicological Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683085#toxicological-profile-and-ecotoxicology-of-terbufos-and-its-degradates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com